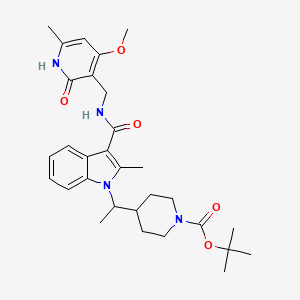

tert-Butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C30H40N4O5 and its molecular weight is 536.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 536.29987039 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an indole moiety, and a pyridine derivative. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl) have demonstrated significant anticancer properties. The 1,3,4-oxadiazole scaffold, often included in such compounds, has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs) have been effective in reducing tumor growth by disrupting critical cellular processes involved in DNA synthesis and cell cycle regulation .

- Apoptosis Induction : Many studies highlight the ability of these compounds to induce apoptosis in cancer cells. For instance, the combination of certain derivatives with established chemotherapeutics has been shown to enhance apoptotic effects .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MCF7) have reported that these compounds exhibit low half-maximal effective concentration (EC50) values, indicating high potency against malignant cells .

Pharmacokinetics

Pharmacokinetic studies have demonstrated favorable profiles for related compounds. For example, a study on fluorinated analogues showed that they exhibited excellent oral bioavailability and moderate clearance rates when administered to mice . Key pharmacokinetic parameters include:

| Compound | Clearance (L/h/kg) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| 12 | 4.45 | 0.40 | 91.6 |

| 13 | 2.16 | 1.63 | 100 |

These findings suggest that modifications to the chemical structure can significantly impact the pharmacokinetic properties and therapeutic efficacy of the compound.

The mechanisms through which tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl) exerts its biological effects are multifaceted:

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, including those regulated by growth factors and kinases .

- Molecular Docking Studies : Computational studies have suggested potential binding affinities to key protein targets implicated in cancer progression. These studies are crucial for understanding how structural modifications can enhance biological activity .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl). For instance:

Case Study: Antitumor Activity

A study explored the antitumor effects of a related compound in vivo using xenograft models. The results indicated significant tumor reduction compared to control groups when administered at specific dosages .

Applications De Recherche Scientifique

Histone Methyltransferase Inhibition

One of the primary applications of this compound is its role as an inhibitor of histone methyltransferases, specifically EZH2 (Enhancer of Zeste Homolog 2). EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in transcriptional silencing through histone methylation. Inhibition of EZH2 has been linked to the reactivation of tumor suppressor genes and has shown promise in treating various cancers, particularly B-cell lymphomas .

Case Study:

A study demonstrated that modifications to the piperidine structure significantly improved the compound's potency against EZH2. The synthesized derivatives exhibited enhanced cellular potency, indicating that structural optimization can lead to more effective inhibitors .

Anticancer Activity

The compound has been evaluated for its anticancer properties in preclinical models. For instance, it has shown efficacy in reducing tumor growth in xenograft models by targeting epigenetic regulators involved in cancer progression. The compound's ability to penetrate cells and affect gene expression profiles makes it a candidate for further development in oncology .

Table 1: Summary of Anticancer Activity

| Compound | EC50 (μM) | Tumor Reduction (%) | Model |

|---|---|---|---|

| tert-butyl derivative | 0.020 | 47% reduction in H3K27me3 | Mouse xenograft model |

| Control | N/A | N/A | N/A |

Synthesis and Optimization

The synthesis of tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate involves several steps, including amidation and reduction processes that yield high-purity products suitable for biological testing. Structural modifications have been shown to enhance bioavailability and reduce systemic clearance rates, making them more effective as therapeutic agents .

Propriétés

IUPAC Name |

tert-butyl 4-[1-[3-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-2-methylindol-1-yl]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O5/c1-18-16-25(38-7)23(27(35)32-18)17-31-28(36)26-20(3)34(24-11-9-8-10-22(24)26)19(2)21-12-14-33(15-13-21)29(37)39-30(4,5)6/h8-11,16,19,21H,12-15,17H2,1-7H3,(H,31,36)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGFXARUXJCYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)C(=O)OC(C)(C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.